molecular formula C20H18N2O5S B2365843 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897617-01-5

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2365843
CAS No.: 897617-01-5
M. Wt: 398.43
InChI Key: QQGPPGJDCIFRRK-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a methyl ester, an imine, a benzodioxine, and a benzothiazole .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imine could undergo hydrolysis to form a carbonyl and an amine. The ester could undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Conversion Applications

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate and its derivatives have been explored in various synthetic processes. One such application includes the synthesis of 5-(3,5-6-trichloro-1,4-benzoquinon-2-yl)-2-isopropylidenehydrazinothiazole and 2-isopropylidenazinothiazolines, where specific reactions of dihydrobenzo[b]furan derivatives result in the formation of these compounds (Karlivan et al., 1996). Another notable synthesis approach is the production of dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines (Gabriele et al., 2006).

Antimicrobial Activity

The chemical structure of this compound and its variants have been examined for their antimicrobial potential. For instance, benzothiazole-imino-benzoic acid Schiff Bases derived from amino-benzothiazole and their complexes with various metal ions have shown promising antimicrobial activity against bacterial strains causing infections in various human body parts (Mishra et al., 2019). Similarly, various arylidene compounds synthesized from 2-iminothiazolidine -4-one have been tested for antimicrobial activity against common bacterial strains, indicating potential applications in developing new antimicrobial agents (Azeez & Abdullah, 2019).

Application in Organic Light-Emitting Devices

This compound's derivatives have found applications in the development of organic light-emitting devices (OLEDs). One study detailed the use of dihydrobenzodioxin phenanthroimidazole derivatives for constructing blue-emissive target molecules for non-doped blue OLEDs, showcasing their potential in advanced electronic applications (Jayabharathi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the properties of this compound in more detail, exploring its potential uses, and developing methods for its large-scale synthesis .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-12-3-5-14-17(9-12)28-20(22(14)11-18(23)25-2)21-19(24)13-4-6-15-16(10-13)27-8-7-26-15/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGPPGJDCIFRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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